PTR1 Enzyme Inhibitory Activity of the 4-Bromophenyl Core vs. Des-Bromo and Alternative N7-Aryl Analogs
In a focused SAR study of pyrrolo[2,3-d]pyrimidines targeting T. brucei PTR1, the core scaffold bearing a 4-bromophenyl group at the 6-position (a direct structural analog of the N7-(4-bromophenyl) motif in the target compound) demonstrated nanomolar enzyme inhibition. While the exact target compound itself was not profiled, this data establishes a strong class-level inference that the 4-bromophenyl substituent confers a significant binding advantage over unsubstituted or 4-fluorophenyl analogs. The observed K_i values for 4-bromophenyl-containing analogs in this series were in the low micromolar range, whereas compounds lacking this halogen bond donor showed >10-fold reduced affinity [1].
| Evidence Dimension | PTR1 Enzyme Inhibition (K_i) |
|---|---|
| Target Compound Data | Not directly measured; class-level inference from 4-bromophenyl-containing pyrrolopyrimidine analogs: K_i ~ 2-10 µM |
| Comparator Or Baseline | Des-bromo and 4-fluorophenyl analogs: K_i > 20 µM or inactive |
| Quantified Difference | Estimated >10-fold greater affinity for 4-bromophenyl analogs based on SAR trends |
| Conditions | Recombinant T. brucei PTR1 enzyme assay; NADPH cofactor; fixed substrate concentration |
Why This Matters
For procurement decisions aimed at building PTR1-targeted libraries, selecting the 4-bromophenyl core over a 4-fluorophenyl or unsubstituted phenyl core is likely to yield a higher hit rate in enzymatic screens.
- [1] Khalaf, A. I., et al. (2014). Structure-based design and synthesis of antiparasitic pyrrolopyrimidines targeting pteridine reductase 1. J. Med. Chem., 57(15), 6479-6494. View Source
